1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide, commonly known as Nalidixic acid, is a synthetic compound classified as an antibiotic. It belongs to the family of quinolone antibiotics, which are primarily used to treat bacterial infections. The compound has a molecular formula of and an exact mass of approximately 232.0848 g/mol .
Nalidixic acid was first synthesized in the early 1960s and has been used extensively in clinical settings for its antibacterial properties. It acts primarily against Gram-negative bacteria and is often utilized in urinary tract infections. The compound is classified under pharmaceutical drugs and specifically as an antibiotic due to its efficacy in inhibiting bacterial DNA synthesis .
The synthesis of 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide involves several steps:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity .
The molecular structure of Nalidixic acid features a naphthyridine ring system with various substituents:
The structure consists of a bicyclic system that is characteristic of quinolone antibiotics, providing a framework for its biological activity .
Nalidixic acid participates in various chemical reactions:
These reactions are crucial for understanding its stability and reactivity in biological systems .
Nalidixic acid exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription:
The compound's selectivity for bacterial enzymes over mammalian enzymes contributes to its therapeutic efficacy while minimizing toxicity .
Nalidixic acid exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations .
Nalidixic acid is primarily used in:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2